6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

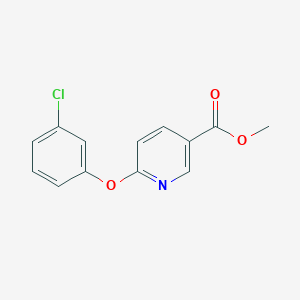

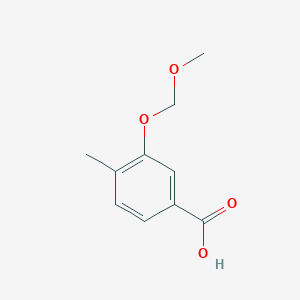

The compound “6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95%” is a derivative of nicotinic acid, also known as niacin or vitamin B3. It has a phenoxy group attached to the 6th position of the nicotinic acid ring, and this phenoxy group is further substituted with a chlorine atom at the 3rd position. The carboxylic acid group of the nicotinic acid is esterified with a methyl group .

Molecular Structure Analysis

The compound contains a pyridine ring (from the nicotinic acid), an ester group, and a phenoxy group substituted with a chlorine atom. The presence of these functional groups would likely result in interesting electronic and steric effects that could influence the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer potential reactivity based on its functional groups. The ester group could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid. The chlorine atom could potentially be displaced by other nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar ester group and the aromatic ring could result in moderate polarity. The compound is likely to be solid at room temperature .Wissenschaftliche Forschungsanwendungen

6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has been used in a variety of scientific research applications. It is a powerful reagent for organic synthesis, and has been used in the synthesis of a wide range of compounds, such as peptides, amino acids, and nucleotides. It has also been used in the synthesis of drugs and other pharmaceuticals. In addition, 6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has been used in biochemistry and physiology research, as it is a powerful inhibitor of enzymes such as acetylcholinesterase and phospholipase A2.

Wirkmechanismus

6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% is a powerful inhibitor of enzymes such as acetylcholinesterase and phospholipase A2. It works by binding to the active site of the enzyme and blocking the enzyme's ability to catalyze its reaction. This inhibition of enzyme activity leads to a decrease in the production of the enzyme's product, and thus a decrease in the activity of the enzyme.

Biochemical and Physiological Effects

6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and phospholipase A2, which can lead to a decrease in the production of their respective products and thus a decrease in their activity. In addition, 6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% in lab experiments has a number of advantages and limitations. One of the main advantages of using 6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% is that it is a powerful reagent for organic synthesis, and can be used to synthesize a wide range of compounds. In addition, it is relatively easy to scale up the reaction for larger scale production. However, there are also some limitations to using 6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% in lab experiments. One of the main limitations is that it is a powerful inhibitor of enzymes such as acetylcholinesterase and phospholipase A2, which can lead to unwanted side effects if used in high concentrations.

Zukünftige Richtungen

There are a number of potential future directions for 6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95%. One potential direction is to explore its use in drug development, as it has already been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, further research could be done to explore its potential use as a reagent for organic synthesis, as well as its potential applications in biochemistry and physiology. Finally, further research could be done to investigate potential side effects of using 6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% in high concentrations.

Synthesemethoden

6-(3-Chloro-phenoxy)-nicotinic acid methyl ester, 95% is synthesized by the reaction of 3-chloro-phenoxyacetic acid with sodium methoxide in methanol. The reaction is carried out at room temperature and yields a product with 95% purity. The reaction is very simple and can be easily scaled up for larger scale production.

Eigenschaften

IUPAC Name |

methyl 6-(3-chlorophenoxy)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-17-13(16)9-5-6-12(15-8-9)18-11-4-2-3-10(14)7-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVVXEGZPSNTGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluoro-phenyl)-pyrido[3,2-d]pyrimidine-2,4-diol, 95%](/img/structure/B6322315.png)

![2,4-Dichloro-6-(4-fluoro-phenyl)-pyrido[3,2-d]pyrimidine, 95%](/img/structure/B6322317.png)

![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)

![5-[(Benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6322384.png)